7-Hydroxy-3-methoxyisobenzofuran-1(3H)-one
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Overview
Description
7-Hydroxy-3-methoxyisobenzofuran-1(3H)-one is an organic compound belonging to the class of isobenzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methoxyisobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as phthalic anhydride and methanol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts to facilitate the formation of the isobenzofuran ring.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common to meet the demands of commercial applications.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-methoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxyisobenzofuran-1(3H)-one: Lacks the methoxy group, leading to different chemical properties.
3-Methoxyisobenzofuran-1(3H)-one: Lacks the hydroxy group, affecting its reactivity and applications.
Properties
CAS No. |
89687-38-7 |
---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
7-hydroxy-3-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O4/c1-12-9-5-3-2-4-6(10)7(5)8(11)13-9/h2-4,9-10H,1H3 |
InChI Key |
JDICZELAXBTHLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2=C(C(=CC=C2)O)C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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